

# Spectroscopic Profile of Propyl Octanoate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Propyl octanoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **propyl octanoate** ( $C_{11}H_{22}O_2$ ), a fatty acid ester. The information presented herein is crucial for the structural elucidation, identification, and purity assessment of this compound in research and development settings. This document summarizes key quantitative data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, provides detailed experimental protocols, and illustrates the analytical workflow.

## Spectroscopic Data Summary

The following tables present the key spectroscopic data for **propyl octanoate**, facilitating easy reference and comparison.

**Table 1: Mass Spectrometry Data for Propyl Octanoate**

Parameter	Value	Interpretation
Molecular Formula	$C_{11}H_{22}O_2$	-
Molecular Weight	186.29 g/mol	-
Major Fragment Ions (m/z)	145, 127, 61, 43, 41	Characteristic fragmentation pattern of an octanoate ester. <a href="#">[1]</a>

**Table 2:  $^1\text{H}$  NMR Spectroscopic Data for Propyl Octanoate (Solvent:  $\text{CDCl}_3$ , Frequency: 400 MHz)**

Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Integration	Assignment
4.01 - 4.04	Triplet	2H	-OCH <sub>2</sub> - (Propyl group)
2.27 - 2.31	Triplet	2H	-CH <sub>2</sub> -C=O (Octanoyl group)
1.64 - 1.67	Multiplet	2H	-OCH <sub>2</sub> -CH <sub>2</sub> - (Propyl group)
1.27 - 1.33	Multiplet	10H	-(CH <sub>2</sub> ) <sub>5</sub> - (Octanoyl group)
0.92 - 0.96	Triplet	3H	-CH <sub>3</sub> (Propyl group)
0.86 - 0.89	Triplet	3H	-CH <sub>3</sub> (Octanoyl group)

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[\[1\]](#)

**Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data for Propyl Octanoate (Solvent:  $\text{CDCl}_3$ , Frequency: 100.40 MHz)**

Chemical Shift ( $\delta$ ) [ppm]	Assignment
174.01	C=O (Ester carbonyl)
65.84	-OCH <sub>2</sub> - (Propyl group)
34.44	-CH <sub>2</sub> -C=O (Octanoyl group)
31.70	-(CH <sub>2</sub> ) <sub>5</sub> -
29.16	-(CH <sub>2</sub> ) <sub>5</sub> -
28.96	-(CH <sub>2</sub> ) <sub>5</sub> -
25.07	-(CH <sub>2</sub> ) <sub>5</sub> -
22.62	-(CH <sub>2</sub> ) <sub>5</sub> -
22.06	-OCH <sub>2</sub> -CH <sub>2</sub> - (Propyl group)
14.06	-CH <sub>3</sub> (Octanoyl group)
10.41	-CH <sub>3</sub> (Propyl group)

Note: The chemical shifts are referenced to the solvent peak of CDCl<sub>3</sub> at 77.16 ppm.[\[1\]](#)

## Table 4: Infrared (IR) Spectroscopy Data for Propyl Octanoate

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode
~1735 - 1750	Strong, Sharp	C=O Stretch (Ester)
~1180 - 1200	Strong	C-O Stretch (Ester)
~2860 - 2975	Medium-Strong	C-H Stretch (Aliphatic)

Note: These are characteristic absorption bands for aliphatic esters.[\[2\]](#) The exact peak positions can vary slightly based on the experimental conditions.

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure high-quality and reproducible results.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **propyl octanoate**.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is typically used.

Procedure:

- Sample Preparation: Prepare a dilute solution of **propyl octanoate** in a volatile organic solvent (e.g., hexane or ethyl acetate).
- GC Separation:
  - Injector Temperature: 250 °C
  - Carrier Gas: Helium
  - Column: A non-polar capillary column (e.g., DB-5ms).
  - Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp to a final temperature (e.g., 250 °C) at a rate of 10 °C/min.
- MS Detection:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Scan Range: m/z 40-400.
- Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to confirm the structure. The fragmentation of esters often involves a characteristic McLafferty rearrangement.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of **propyl octanoate** by analyzing the chemical environment of its protons ( $^1\text{H}$ ) and carbon atoms ( $^{13}\text{C}$ ).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

### $^1\text{H}$ NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve 5-10 mg of **propyl octanoate** in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Acquisition Parameters:
  - Pulse Program: Standard single-pulse experiment.
  - Spectral Width: 0-10 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-2 seconds.
  - Number of Scans: 8-16.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the spectrum to obtain pure absorption lineshapes.
  - Perform baseline correction.
  - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
  - Integrate the signals to determine the relative number of protons.

### $^{13}\text{C}$ NMR Spectroscopy Protocol:

- Sample Preparation: Use the same sample prepared for  $^1\text{H}$  NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
- Acquisition Parameters:
  - Pulse Program: Proton-decoupled single-pulse experiment.
  - Spectral Width: 0-200 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 or more, depending on the sample concentration.
- Data Processing:
  - Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
  - Phase the spectrum and perform baseline correction.
  - Calibrate the chemical shift scale using the solvent peak ( $\text{CDCl}_3$  at 77.16 ppm).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **propyl octanoate**, particularly the characteristic ester group.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

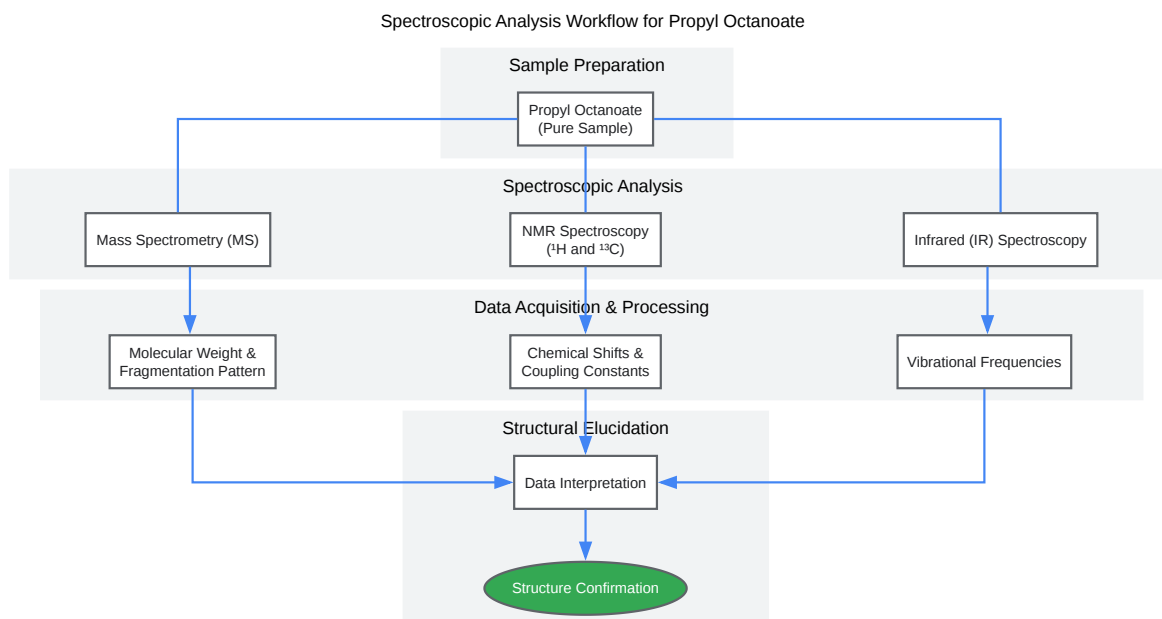
Procedure (Neat Liquid):

- Sample Preparation: As **propyl octanoate** is a liquid, a neat spectrum can be obtained by placing a drop of the pure liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Background Spectrum: Acquire a background spectrum of the empty salt plates to subtract any atmospheric and instrumental interferences.

- Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.
- Data Acquisition:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
- Data Analysis: Identify the characteristic absorption bands for the ester functional group (C=O and C-O stretching vibrations) and the aliphatic C-H stretching vibrations.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **propyl octanoate**.



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Caption: Workflow for the spectroscopic analysis of **propyl octanoate**.

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## References

- 1. Propyl octanoate | C<sub>11</sub>H<sub>22</sub>O<sub>2</sub> | CID 69351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. infrared spectrum of propyl methanoate C<sub>4</sub>H<sub>8</sub>O<sub>2</sub> HCOOCH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub> prominent wavenumbers cm<sup>-1</sup> detecting ester functional groups present finger print for identification of



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